molecular formula C21H26ClNO2 B315893 N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine

Cat. No. B315893
M. Wt: 359.9 g/mol
InChI Key: OXBGNWDZXDFSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine is an aromatic amine.

Scientific Research Applications

PET Tracer Development

  • Title: Synthesis and preclinical evaluation of a PET tracer for NR2B subunit-containing NMDA receptors.
  • Summary: This study developed a positron emission tomography (PET) ligand targeting the NR2B binding site of the NMDA receptor. The compound showed potential for brain imaging, although limitations due to high sigma-1 receptor binding were noted (Christiaans et al., 2014).

Antiviral Activity

  • Title: Antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines.
  • Summary: The research explored derivatives of 2,4-diamino-6-hydroxypyrimidines, noting their inhibitory effect on retrovirus replication in cell culture. One derivative exhibited potent inhibitory effects on human immunodeficiency virus (Hocková et al., 2003).

Analytical Characterization

  • Title: Analytical characterization of N,N-diallyltryptamine (DALT) derivatives.
  • Summary: This study provided detailed analytical characterizations of several N,N-diallyltryptamine derivatives, contributing valuable spectral data for researchers in clinical and non-clinical fields (Brandt et al., 2017).

Synthesis of Alkaloids

  • Title: A short synthesis of quinazolinocarboline alkaloids.
  • Summary: The study reported the synthesis of quinazolinocarboline alkaloids using methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates, contributing to the field of organic synthesis (Mohanta & Kim, 2002).

Pharmacological Research

  • Title: Synthesis and renal vasodilator activity of dopamine-sensitive adenylate cyclase activators.
  • Summary: This research synthesized mono-O-methyl derivatives of a compound and evaluated their potential as renal vasodilators and activators of dopamine-sensitive adenylate cyclase (Ross et al., 1986).

Antimicrobial and Cytotoxic Activity

  • Title: Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives.
  • Summary: The study synthesized and evaluated a series of compounds for antibacterial and cytotoxic properties, contributing to the field of medicinal chemistry (Noolvi et al., 2014).

properties

Product Name

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C21H26ClNO2/c1-2-24-20-13-17(14-23-18-10-6-7-11-18)12-19(22)21(20)25-15-16-8-4-3-5-9-16/h3-5,8-9,12-13,18,23H,2,6-7,10-11,14-15H2,1H3

InChI Key

OXBGNWDZXDFSIY-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine
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N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine
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N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopentanamine
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